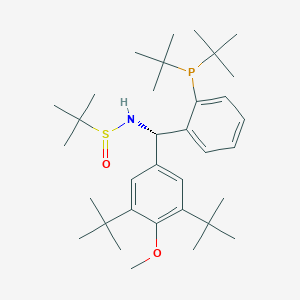
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone typically involves the bromination of 1-(2-bromo-3-nitrophenyl)ethanone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2-bromo-3-nitrophenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound’s derivatives have been studied for their biological activities. For instance, some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. Research has focused on their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3-nitrophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
- 2-Bromo-1-(2-chlorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the specific positioning of these groups can influence the compound’s biological activity and selectivity in various applications.
Propriétés
Formule moléculaire |
C8H5Br2NO3 |
|---|---|
Poids moléculaire |
322.94 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2 |
Clé InChI |
FZMQHNQJVIEPIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)
